2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound features a 1,2-oxazole core substituted at position 5 with a 4-fluorophenyl group and an acetamide side chain where the nitrogen is linked to a 4-methoxyphenylmethyl moiety. The 1,2-oxazole heterocycle is known for metabolic stability and hydrogen-bonding capabilities, while the fluorophenyl and methoxyphenyl groups modulate electronic properties and lipophilicity .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-8-2-13(3-9-17)12-21-19(23)11-16-10-18(25-22-16)14-4-6-15(20)7-5-14/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBOVLXBBGPSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of Substituents: The 4-fluorophenyl and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions using corresponding halides and nucleophiles.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the oxazole derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides and nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Data Table
*LogP values estimated using fragment-based methods.
Research Findings and Trends
- Fluorine Substitution : Fluorine at the phenyl position (target compound, ) enhances metabolic stability and target binding via electronegativity and hydrophobic effects .
- Methoxy Groups: Methoxyphenyl in the acetamide side chain (target compound, ) balances lipophilicity and hydrogen-bond donor capacity, critical for CNS-targeted agents .
- Heterocycle Impact : Oxazole derivatives generally exhibit better metabolic stability than thiazoles but may lack the π-stacking ability of benzothiazoles .
Biological Activity
The compound 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of the compound is with a molecular weight of 406.41 g/mol. The compound features several functional groups that may contribute to its biological activity, including an oxazole ring and methoxy and fluorophenyl substituents.
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN2O4 |
| Molecular Weight | 406.41 g/mol |
| LogP (Partition Coefficient) | 4.336 |
| Water Solubility (LogSw) | -4.47 |
| Polar Surface Area | 53.501 Ų |
Research suggests that compounds containing oxazole rings exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The presence of the 4-fluorophenyl and 4-methoxyphenyl groups may enhance the lipophilicity and biological interactions of the compound, potentially leading to improved efficacy against specific targets.
Antimicrobial Activity
A study exploring the antimicrobial properties of related compounds indicated that derivatives with similar structures demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 µM to 156.47 µM against various bacterial strains .
Cytotoxicity and Selectivity
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against cancer cell lines. These studies revealed that at concentrations below 50 µM, the compound exhibited selective cytotoxicity without affecting normal cell viability .
Case Studies
- Antibacterial Efficacy : A recent screening of compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition .
- Anti-inflammatory Potential : In animal models, related oxazole derivatives have shown to reduce inflammation markers significantly, suggesting a possible application in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
